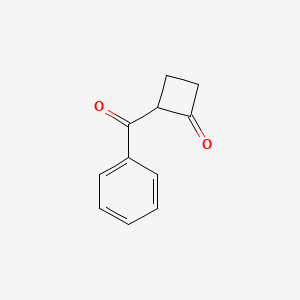
2-Benzoylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylcyclobutan-1-one is an organic compound with the molecular formula C₁₁H₁₀O₂. It is a member of the cyclobutanone family, characterized by a four-membered ring structure with a benzoyl group attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzoylcyclobutan-1-one can be synthesized through various methods. One common approach involves the cyclization of 2-phenylethyl ketone derivatives. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules through various chemical reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Benzoylcyclobutan-1-one involves its interaction with specific molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutanone ring can undergo ring-opening reactions under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: Shares the four-membered ring structure but lacks the benzoyl group.
Benzoylacetone: Contains a benzoyl group but has a different carbon skeleton.
Cyclopentanone: A five-membered ring analog with similar reactivity.
Uniqueness: 2-Benzoylcyclobutan-1-one is unique due to its combination of a strained cyclobutanone ring and an aromatic benzoyl group. This structural arrangement imparts distinct reactivity patterns, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
80706-73-6 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-benzoylcyclobutan-1-one |
InChI |
InChI=1S/C11H10O2/c12-10-7-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
XMRVMWIGCAWPME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
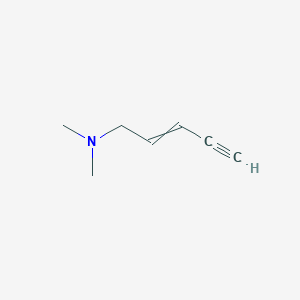
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)

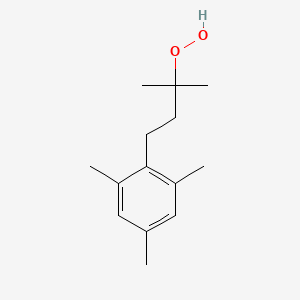
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
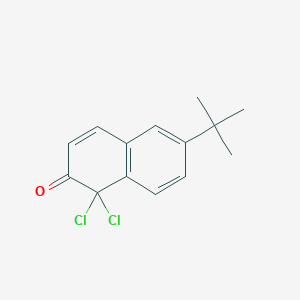
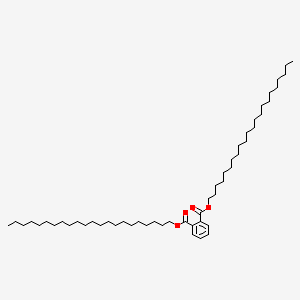
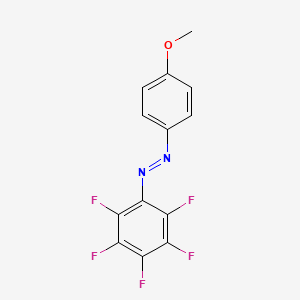
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
